molecular formula C7H14N2O3S B14908193 (S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B14908193
M. Wt: 206.27 g/mol
InChI Key: MUISNVNUYNBDOK-LURJTMIESA-N
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Description

(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a propanamide moiety, and a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.

    Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxidotetrahydrothiophene.

    Attachment of the Propanamide Moiety: The propanamide group is introduced through a series of reactions, including amide bond formation.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to yield higher oxidation state derivatives.

    Reduction: Reduction reactions can be performed to convert the sulfone group back to a sulfide or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-2-yl)propanamide: A similar compound with a different position of the sulfone group.

    (S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-4-yl)propanamide: Another isomer with the sulfone group at a different position.

    (S)-3-Amino-N-(tetrahydrothiophen-3-yl)propanamide: A compound without the sulfone group, providing a comparison of the effects of the sulfone moiety.

Uniqueness

(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties. The position of the sulfone group also plays a crucial role in determining the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

3-amino-N-[(3S)-1,1-dioxothiolan-3-yl]propanamide

InChI

InChI=1S/C7H14N2O3S/c8-3-1-7(10)9-6-2-4-13(11,12)5-6/h6H,1-5,8H2,(H,9,10)/t6-/m0/s1

InChI Key

MUISNVNUYNBDOK-LURJTMIESA-N

Isomeric SMILES

C1CS(=O)(=O)C[C@H]1NC(=O)CCN

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN

Origin of Product

United States

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